molecular formula C19H15FN6O3 B2361207 3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251619-63-2

3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2361207
CAS No.: 1251619-63-2
M. Wt: 394.366
InChI Key: ZUZAQEQEXOMKQY-UHFFFAOYSA-N
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Description

3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15FN6O3 and its molecular weight is 394.366. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds derived from 1,2,4-triazole and oxadiazole, similar to the queried chemical, have been studied extensively for their antimicrobial properties. For instance, Jadhav et al. (2017) synthesized compounds from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with substitutions that exhibited moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017). Similarly, Menteşe et al. (2015) reported the synthesis of derivatives containing triazole and oxadiazole rings, which were effective against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Enzyme Inhibition and Biological Activity

Another area of research focuses on the enzyme inhibitory and biological activities of these compounds. Bekircan et al. (2015) synthesized derivatives that showed significant lipase and α-glucosidase inhibition, indicating potential applications in treating metabolic disorders (Bekircan et al., 2015). Additionally, Ahmed et al. (2020) investigated the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which include similar structural features, for potential applications in medicinal chemistry (Ahmed et al., 2020).

Antimicrobial and Antifungal Agents

The potential of these compounds as antimicrobial and antifungal agents is further supported by Helal et al. (2013), who synthesized novel derivatives that showed significant activities comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Therapeutic Applications

Research also explores the therapeutic applications of these compounds. Monteagudo et al. (2007) utilized 19F-NMR spectroscopy in a drug-discovery program to study compounds similar to the queried chemical, indicating their relevance in pharmaceutical research (Monteagudo et al., 2007).

Structural and Biological Studies

Saleem et al. (2018) conducted a study focusing on the synthesis, structural characterization, and biological evaluation of a compound with a similar structure, highlighting its moderate enzyme inhibition potential and relevance in disease control (Saleem et al., 2018).

Mechanism of Action

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O3/c1-28-15-8-6-14(7-9-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)10-12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZAQEQEXOMKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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